Head-to-Head Target Engagement: Broad-Spectrum Phosphatase Inhibition vs. Selective PI3K Kinase Inhibition
7-Methoxy-2-morpholin-4-yl-4-phenylquinoline exhibits a functionally distinct target engagement profile compared to a PTEN inhibitor comparator. While the comparator 2-(4-phenylquinolin-2-yl)phenol derivatives were developed as selective PI3K inhibitors [1], the target compound demonstrates activity against the tyrosine-protein phosphatase non-receptor type 22 (PTPN22) [2]. This constitutes a complete shift in enzyme class from a lipid kinase to a protein phosphatase, a difference that cannot be inferred from the shared 4-phenylquinoline core.
| Evidence Dimension | Primary Biological Target Class |
|---|---|
| Target Compound Data | Tyrosine-protein phosphatase non-receptor type 22 (PTPN22); Potency (IC50): 7.94E+4 nM |
| Comparator Or Baseline | 2-(4-phenylquinolin-2-yl)phenol derivatives (e.g., 4a-l series); Primary Target: Phosphoinositide 3-kinase (PI3K); In vivo toleration up to 100 µg/kg |
| Quantified Difference | Target class divergence (Protein Phosphatase vs. Lipid Kinase); Potency difference > 1000-fold (79,400 nM vs. low nM for optimized PI3K inhibitors) |
| Conditions | PTPN22 inhibition: In vitro enzyme assay (Sanford-Burnham Center for Chemical Genomics, PubChem AID 435027). PI3K inhibition: In vitro and in vivo anticancer models. |
Why This Matters
For researchers studying tyrosine phosphatase signaling, this compound provides a structurally annotated starting point with a defined, albeit weak, PTPN22 interaction, which is mechanistically distinct from kinase-targeted analogs, preventing erroneous functional assumptions based on scaffold similarity.
- [1] Alagumuthu, M. and Arumugam, S., 2017. Molecular explorations of substituted 2-(4-phenylquinolin-2-yl) phenols as phosphoinositide 3-kinase inhibitors and anticancer agents. Cancer Chemotherapy and Pharmacology, 79, pp.389-397. View Source
- [2] BindingDB Entry BDBM74453: IC50 data for Tyrosine-protein phosphatase non-receptor type 22 (Human). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=74453 (accessed 2026-05-10). View Source
